1-(2,3-Diaminophenyl)ethanone
Overview
Description
1-(2,3-Diaminophenyl)ethanone is an organic compound with the molecular formula C8H10N2O. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Diaminophenyl)ethanone can be synthesized through several methods. One common approach involves the reduction of 1-(2-amino-3-nitrophenyl)ethanone using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in methanol at room temperature for about 2 hours .
Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Diaminophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,3-Diaminophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,3-Diaminophenyl)ethanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
- 1-(3,4-Diaminophenyl)ethanone
- 1-(3-Aminophenyl)ethanone
- 1-(3-Amino-2-hydroxyphenyl)ethanone
Comparison: 1-(2,3-Diaminophenyl)ethanone is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. Compared to 1-(3,4-Diaminophenyl)ethanone, it may exhibit different biological activities and chemical properties due to the difference in the position of the amino groups .
Properties
IUPAC Name |
1-(2,3-diaminophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDILTJZICMURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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